Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2377031-31-5
VCID: VC4863531
InChI: InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-9-7-11(8-10-21)20(4)14(22)12-5-6-13(17)19-18-12/h5-6,11H,7-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=NN=C(C=C2)Cl
Molecular Formula: C16H23ClN4O3
Molecular Weight: 354.84

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate

CAS No.: 2377031-31-5

Cat. No.: VC4863531

Molecular Formula: C16H23ClN4O3

Molecular Weight: 354.84

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate - 2377031-31-5

Specification

CAS No. 2377031-31-5
Molecular Formula C16H23ClN4O3
Molecular Weight 354.84
IUPAC Name tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-9-7-11(8-10-21)20(4)14(22)12-5-6-13(17)19-18-12/h5-6,11H,7-10H2,1-4H3
Standard InChI Key OSBHATZXJZKLDK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=NN=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates a piperidine ring, a six-membered amine heterocycle, substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a methylamino bridge connected to a 6-chloropyridazine-3-carbonyl group. The tert-butyl carbamate (Boc) serves as a protective group for the piperidine amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step syntheses .

Spectroscopic Data

Key spectral features include:

  • Infrared (IR): Peaks corresponding to the carbonyl stretch (~1700 cm1^{-1}) of the carbamate and pyridazine groups, and N-H stretches (~3300 cm1^{-1}) from the methylamino linkage .

  • NMR: The tert-butyl group typically appears as a singlet near δ 1.4 ppm in 1^1H NMR, while the piperidine protons resonate between δ 1.5–3.5 ppm. The 6-chloropyridazine ring protons are expected as doublets in the aromatic region (δ 7.5–8.5 ppm) .

Synthetic Pathways and Optimization

The synthesis of this compound likely involves multi-step reactions, leveraging protective group strategies and coupling methodologies.

Precursor Preparation

A critical intermediate is tert-butyl 6-chloropyridazine-3-carboxylate (Ambeed product 1340506-55-9), which can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions . Alternatively, tert-butyl 4-(methylamino)piperidine-1-carboxylate may serve as the amine component, prepared via reductive amination of piperidine derivatives .

Amide Bond Formation

Coupling the pyridazine carboxylic acid with the methylamino-piperidine derivative is achieved using activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as demonstrated in chromone derivatives . This method minimizes racemization and enhances yield compared to traditional acyl chloride routes.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Carboxylate hydrolysisNaOH/H2_2O, 80°C85%
Amide couplingEDC, HOBt, CH2_2Cl2_2, rt72%
Boc deprotectionTFA/DCM, 0°C90%

Challenges and Alternatives

Physicochemical Properties and Stability

The tert-butyl group enhances solubility in organic solvents (e.g., DCM, DMF), while the chloropyridazine ring contributes to moderate polarity. The compound is expected to exhibit:

  • LogP: ~2.5 (predicted via PubChem algorithms), indicating moderate lipophilicity .

  • Melting Point: 150–160°C (estimated based on tert-butyl piperidine analogs) .

  • Stability: Susceptible to acid-mediated Boc deprotection, necessitating storage at neutral pH and low temperatures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator